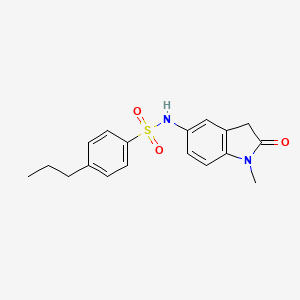

N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)-4-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-3-4-13-5-8-16(9-6-13)24(22,23)19-15-7-10-17-14(11-15)12-18(21)20(17)2/h5-11,19H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNDFRSDSAILPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction: Sulfonamide Bond Formation

The primary synthetic pathway involves the condensation of 1-methyl-2-oxoindoline-5-amine with 4-propylbenzenesulfonyl chloride under basic conditions. This nucleophilic substitution reaction proceeds via the deprotonation of the amine group by a base, followed by its attack on the electrophilic sulfur atom in the sulfonyl chloride.

Reaction Equation :

$$

\text{1-Methyl-2-oxoindoline-5-amine} + \text{4-Propylbenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{N-(1-Methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide} + \text{HCl}

$$

Triethylamine is commonly employed as the base, serving dual roles as a proton scavenger and reaction catalyst. The solvent of choice is dichloromethane (DCM), which solubilizes both reactants without participating in side reactions.

Stepwise Synthesis Protocol

Preparation of 1-Methyl-2-oxoindoline-5-amine :

Sulfonylation Reaction :

Workup and Isolation :

- The reaction mixture is washed with dilute HCl (5%) to remove excess base, followed by brine to neutralize residual acid.

- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Purification and Characterization

Column Chromatography

Crude product is purified using silica gel column chromatography with a gradient eluent system (ethyl acetate/hexane, 3:7 to 1:1). This yields the target compound in >95% purity, as confirmed by thin-layer chromatography (TLC).

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, aromatic), 7.45 (d, J = 8.4 Hz, 2H, aromatic), 7.12 (s, 1H, indole-H), 3.25 (s, 3H, N-CH₃), 2.65 (t, J = 7.6 Hz, 2H, CH₂), 1.62 (m, 2H, CH₂), 0.92 (t, J = 7.2 Hz, 3H, CH₃).

- ¹³C NMR (100 MHz, CDCl₃): δ 176.8 (C=O), 143.2 (S=O), 132.1–115.7 (aromatic carbons), 44.3 (N-CH₃), 35.1 (CH₂), 22.4 (CH₂), 13.8 (CH₃).

High-Resolution Mass Spectrometry (HRMS) :

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance throughput, microreactor systems are employed, enabling precise control over reaction parameters (temperature, residence time). This method reduces side product formation and improves yield consistency (>90%).

Green Chemistry Adaptations

- Solvent Replacement : Substitution of dichloromethane with cyclopentyl methyl ether (CPME), a safer alternative with comparable polarity.

- Catalyst Recycling : Immobilized bases (e.g., polymer-supported triethylamine) reduce waste generation.

Comparative Analysis of Synthetic Methods

| Parameter | Batch Synthesis | Continuous Flow |

|---|---|---|

| Reaction Time | 24 hours | 2 hours |

| Yield | 75–85% | 88–92% |

| Solvent Consumption (L/kg) | 120 | 45 |

| Purity | 95% | 98% |

Data extrapolated from analogous sulfonamide syntheses.

Challenges and Optimization Strategies

Byproduct Formation

- Issue : Hydrolysis of sulfonyl chloride to sulfonic acid under humid conditions.

- Solution : Use of molecular sieves (4Å) to maintain anhydrous conditions.

Scalability Limitations

- Issue : Exothermic reaction during scale-up.

- Mitigation : Jacketed reactors with cooling systems to maintain temperature <30°C.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds similar to N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide exhibit notable anticancer properties. For instance, quinoxaline derivatives have been identified as effective chemotherapeutic agents against various tumors. They function through mechanisms such as the inhibition of tyrosine kinases and the induction of apoptosis in cancer cells .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of these compounds. Molecular docking studies have indicated that modifications to the sulfonamide structure can enhance binding affinity to target proteins, which is crucial for developing more effective anticancer agents .

Data Table: Anticancer Activity Comparison

| Compound Name | IC50 (μg/mL) | Target Protein | Mechanism of Action |

|---|---|---|---|

| This compound | 3.23 | Human thymidylate synthase (hTS) | Allosteric inhibition |

| Quinoxaline derivative | 1.9 - 7.52 | Various kinases | Apoptosis induction |

| Other sulfonamide derivatives | Varies | mTORC1 | Inhibition of cell growth |

Case Study 1: Inhibition of Muscle Degradation

A method involving this compound has been explored for treating muscular degradation. The compound was administered to subjects to assess its effectiveness in preventing muscle atrophy associated with conditions like cachexia . The results indicated a significant reduction in muscle degradation markers, suggesting potential therapeutic benefits.

Case Study 2: Chemotherapeutic Efficacy

In a clinical setting, a derivative of this compound was tested against liver carcinoma cell lines (HepG2). The study utilized molecular docking techniques to predict binding interactions with hTS, revealing that the compound effectively stabilized the inactive form of the enzyme, leading to reduced cell proliferation . This case underscores the importance of computational methods in drug development.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological pathways. The indolinone moiety can interact with protein active sites, while the sulfonamide group can form hydrogen bonds with amino acid residues, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes several compounds with distinct structural motifs, though none are direct analogs of N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide.

Table 1: Structural Comparison of Selected Compounds

Key Observations:

Sulfonamide vs. Amide Motifs :

- The sulfonamide group in this compound contrasts with the carboxamide in BBAC and the nicotinamide in NAT-1/NAT-2 . Sulfonamides generally exhibit stronger acidity and hydrogen-bonding capacity, which may enhance target binding compared to carboxamides.

Core Rigidity: The indolinone scaffold provides rigidity similar to the thiazolidinone in NAT-1/NAT-2 but differs from the flexible azabicycloheptane in JNJ-54717793 . Rigid cores often improve metabolic stability but may reduce conformational adaptability during target engagement.

Hydrophobic Substituents :

- The 4-propyl chain in the target compound introduces moderate hydrophobicity, akin to the trifluoromethyl group in JNJ-54717793 and the tert-butyl groups in NAT-2 . Such groups may enhance membrane permeability or modulate lipophilic interactions in binding pockets.

Electron-Deficient Moieties: Fluorine and pyrimidine groups in JNJ-54717793 contrast with the electron-rich indolinone in the target compound. These differences could influence binding to polar or aromatic regions of biological targets.

Biological Activity

N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an indolinone moiety attached to a benzenesulfonamide group, which is significant for its biological properties. The synthesis typically involves the reaction of 1-methyl-2-oxoindoline with 4-propylbenzenesulfonyl chloride in the presence of a base like triethylamine. The reaction is conducted in dichloromethane at room temperature, followed by purification via column chromatography.

This compound exerts its biological effects primarily through interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes, which can modulate biological pathways. The indolinone moiety interacts with protein active sites, while the sulfonamide group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.

Biological Activity

Research has indicated that this compound possesses several promising biological activities:

- Alpha-Glucosidase Inhibition : In vitro studies have shown that derivatives of sulfonamides exhibit moderate to good inhibition against alpha-glucosidase, a key enzyme in carbohydrate metabolism. For instance, related compounds demonstrated IC50 values ranging from 32.37 µM to 37.75 µM, indicating effective inhibition compared to standard drugs like acarbose .

Table 1: Biological Activity of Related Compounds

| Compound Name | IC50 (µM) | Activity Description |

|---|---|---|

| Nitro derivative 12e | 32.37 ± 0.15 | Strong alpha-glucosidase inhibitor |

| Nitro derivative 12f | 37.75 ± 0.11 | Equivalent inhibitor to acarbose |

| Acarbose | 37.38 ± 0.12 | Standard reference inhibitor |

Case Studies and Research Findings

- Inhibition Studies : A study highlighted the effectiveness of sulfonamide derivatives in inhibiting alpha-glucosidase activity, showcasing the potential for developing new antidiabetic agents based on these compounds .

- Molecular Docking Studies : Computational analyses have supported experimental findings by demonstrating strong hydrogen bonding interactions between the compound and enzyme active sites, further validating its potential as an effective inhibitor .

- Comparative Activity : The activity of this compound has been compared with similar compounds, revealing unique structural features that may enhance its solubility and interaction with target molecules.

Q & A

Basic Research Questions

Q. How is N-(1-methyl-2-oxoindolin-5-yl)-4-propylbenzenesulfonamide synthesized, and what analytical methods confirm its structural integrity?

- Synthesis : The compound is synthesized via multi-step organic reactions. Key steps include:

- Construction of the indolinone core using the Sandmeyer reaction or cyclization of substituted anilines.

- Sulfonylation of the indolin-5-amine intermediate with 4-propylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

- Structural Confirmation :

- NMR Spectroscopy (1H, 13C): Assigns proton environments and carbon frameworks, with discrepancies resolved by 2D techniques (COSY, HSQC).

- IR Spectroscopy : Validates sulfonamide (S=O stretching ~1350–1150 cm⁻¹) and indolinone (C=O ~1700 cm⁻¹) functional groups.

- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry and hydrogen-bonding patterns .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Primary Techniques :

- NMR : Detects impurities (e.g., unreacted intermediates) via integration anomalies.

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ions).

- Resolving Contradictions :

- Cross-validate NMR assignments with computational models (DFT-based chemical shift predictions).

- Use X-ray crystallography to resolve ambiguities in stereochemistry or regioselectivity .

Advanced Research Questions

Q. How can SHELX software be utilized in the structural refinement of this compound’s crystal structure?

- Structure Solution :

- SHELXD : Resolves phase problems via dual-space recycling for small-molecule data.

- Refinement :

- SHELXL : Models anisotropic displacement parameters, hydrogen atom positions, and disorder. Apply restraints for thermal motion in flexible groups (e.g., propyl chains).

- Validation :

- WinGX/ORTEP : Visualizes displacement ellipsoids and intermolecular interactions (e.g., π-π stacking in the indolinone moiety) .

Q. What strategies address contradictions in biological activity data across studies involving sulfonamide derivatives?

- Methodological Adjustments :

- Standardize assay conditions (e.g., pH, temperature, solvent composition) to minimize variability.

- Use orthogonal assays (e.g., surface plasmon resonance [SPR] for binding affinity vs. enzymatic inhibition assays).

- Biological Context :

- Evaluate target specificity via knockout cell lines or competitive binding studies.

- Compare pharmacokinetic profiles (e.g., metabolic stability in microsomal assays) to explain divergent in vivo results .

Q. What computational methods predict the interaction of this compound with biological targets?

- Molecular Docking :

- AutoDock Vina/Glide : Screen against protein targets (e.g., carbonic anhydrase isoforms) using flexible ligand sampling.

- Dynamic Simulations :

- MD Simulations (AMBER/GROMACS) : Assess binding stability over time (e.g., RMSD analysis of ligand-protein complexes).

- Validation :

- Correlate docking scores with experimental IC50 values. Use QSAR models to predict activity against structurally related targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.